molecular formula C7H14O2 B13310389 4-(Propan-2-yl)oxolan-3-ol

4-(Propan-2-yl)oxolan-3-ol

Cat. No.: B13310389
M. Wt: 130.18 g/mol
InChI Key: GSXHNBQATVXDBZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)oxolan-3-ol can be achieved through several methods. One common approach involves the cyclization of 4-hydroxy-2-methylbutanal in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the oxolane ring.

Another method involves the reduction of 4-(Propan-2-yl)oxolan-3-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to a hydroxyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base.

Major Products Formed

    Oxidation: 4-(Propan-2-yl)oxolan-3-one.

    Reduction: this compound.

    Substitution: 4-(Propan-2-yl)oxolan-3-yl chloride.

Scientific Research Applications

4-(Propan-2-yl)oxolan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)oxolan-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

4-(Propan-2-yl)oxolan-3-ol can be compared with other similar compounds, such as:

    Tetrahydrofuran (THF): A simpler oxolane without the isopropyl group.

    2-Methyltetrahydrofuran: Similar structure but with a methyl group instead of an isopropyl group.

    4-(Propan-2-yl)oxolan-2-ol: An isomer with the hydroxyl group at a different position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions compared to other oxolanes.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

4-propan-2-yloxolan-3-ol

InChI

InChI=1S/C7H14O2/c1-5(2)6-3-9-4-7(6)8/h5-8H,3-4H2,1-2H3

InChI Key

GSXHNBQATVXDBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COCC1O

Origin of Product

United States

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